molecular formula C8H12N2OS2 B14299636 1-Isothiocyanato-1-(1-isothiocyanatopropoxy)propane CAS No. 113815-88-6

1-Isothiocyanato-1-(1-isothiocyanatopropoxy)propane

Cat. No.: B14299636
CAS No.: 113815-88-6
M. Wt: 216.3 g/mol
InChI Key: DPXYKMLOJYMEIE-UHFFFAOYSA-N
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Description

1-Isothiocyanato-1-(1-isothiocyanatopropoxy)propane is a chemical compound characterized by the presence of isothiocyanate groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isothiocyanato-1-(1-isothiocyanatopropoxy)propane typically involves the reaction of appropriate alkyl halides with potassium thiocyanate. The reaction is carried out in an organic solvent such as acetone or ethanol, under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Isothiocyanato-1-(1-isothiocyanatopropoxy)propane undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate groups to amines.

    Substitution: Nucleophilic substitution reactions can replace the isothiocyanate groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be employed under mild conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Isothiocyanato-1-(1-isothiocyanatopropoxy)propane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing isothiocyanate groups into molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Isothiocyanato-1-(1-isothiocyanatopropoxy)propane involves the interaction of its isothiocyanate groups with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, and other cellular components, potentially disrupting their normal function. The compound’s ability to modify biological targets makes it a candidate for therapeutic applications.

Comparison with Similar Compounds

    Propyl isothiocyanate: Similar structure but lacks the additional isothiocyanate group.

    Phenyl isothiocyanate: Contains a phenyl group instead of a propane backbone.

    Allyl isothiocyanate: Features an allyl group in place of the propoxy group.

Properties

113815-88-6

Molecular Formula

C8H12N2OS2

Molecular Weight

216.3 g/mol

IUPAC Name

1-isothiocyanato-1-(1-isothiocyanatopropoxy)propane

InChI

InChI=1S/C8H12N2OS2/c1-3-7(9-5-12)11-8(4-2)10-6-13/h7-8H,3-4H2,1-2H3

InChI Key

DPXYKMLOJYMEIE-UHFFFAOYSA-N

Canonical SMILES

CCC(N=C=S)OC(CC)N=C=S

Origin of Product

United States

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